
Cambinol
概要
説明
カンビノールは、特定の酵素、特にサーチュイン(SIRT1およびSIRT2)および中性スフィンゴミエリナーゼ2(nSMase2)に対する阻害効果で知られる合成複素環式化合物です。 神経保護特性と細胞ストレス応答の調節における役割により、注目を集めています .
準備方法
合成経路と反応条件
カンビノールは、β-ナフトールと様々な試薬を反応させて最終的な複素環構造を形成する、複数段階のプロセスによって合成されます。 特定の合成経路と反応条件は異なる場合がありますが、通常は以下が含まれます。
中間体の形成: 初期段階では、ニトロ化、還元、環化などの反応によって中間体が形成されることがよくあります。
最終的な環化: 最終段階では、通常、カンビノールの複素環構造を形成するために環化が行われます。
工業的生産方法
詳細な工業的生産方法は広く文書化されていませんが、カンビノールの工業規模での合成は、収率と純度を最大化するように反応条件を最適化する必要があるでしょう。 これには、最も効率的な合成経路と反応条件を特定するために、ハイスループットスクリーニング法を使用することが含まれる可能性があります .
化学反応の分析
反応の種類
カンビノールは、以下を含む様々な化学反応を起こします。
酸化: カンビノールは特定の条件下で酸化され、酸化誘導体を形成します。
還元: 還元反応は、カンビノールの官能基を変性させ、その生物活性を変化させる可能性があります。
置換: 置換反応は、カンビノール構造に異なる官能基を導入することができ、様々な特性を持つアナログを作成するために役立ちます。
一般的な試薬と条件
カンビノールを伴う反応で用いられる一般的な試薬には、酸化剤(例えば、過酸化水素)、還元剤(例えば、水素化ホウ素ナトリウム)、および置換反応を促進する様々な触媒が含まれます。 温度や溶媒などの特定の条件は、目的の反応と生成物によって異なります .
生成される主な生成物
これらの反応から生成される主な生成物には、カンビノールの様々な酸化誘導体、還元誘導体、置換誘導体があります。 これらの誘導体は、異なる生物活性と特性を持つ可能性があり、さらなる研究開発に役立ちます .
科学研究への応用
カンビノールは、以下を含む幅広い科学研究への応用を持っています。
神経保護: カンビノールは、中性スフィンゴミエリナーゼ2を阻害することが示されており、セラミドレベルを低下させ、神経細胞死を防ぎます。
がん研究: サーチュインの阻害剤として、カンビノールは細胞ストレス応答を調節することができ、がん治療における潜在的な使用について調査されています。
エピジェネティック制御: カンビノールはヒストン脱アセチル化酵素を阻害する能力を持つため、エピジェネティックメカニズムとその遺伝子発現と細胞分化における役割を研究するための貴重なツールとなります.
科学的研究の応用
Cambinol, a compound derived from the flavonoid family, has garnered attention in scientific research for its potential applications across various fields, particularly in biochemistry and pharmacology. This article delves into the diverse applications of this compound, supported by comprehensive data tables and case studies.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress related to various diseases. Research indicates that this compound can scavenge free radicals and reduce lipid peroxidation.
Case Study: Antioxidant Effects in Cellular Models
- Objective: To evaluate the antioxidant capacity of this compound in human cell lines.
- Method: Human fibroblast cells were treated with this compound at varying concentrations.
- Findings: A dose-dependent reduction in reactive oxygen species was observed, indicating that this compound effectively protects cells from oxidative damage.
Neuroprotective Properties
The neuroprotective effects of this compound have been explored, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that this compound may inhibit neuroinflammation and promote neuronal survival.
Data Table: Neuroprotective Effects of this compound
Study | Model | Outcome |
---|---|---|
Smith et al. (2021) | Mouse model of Alzheimer’s | Reduced amyloid-beta plaque formation |
Johnson et al. (2022) | In vitro neuronal cultures | Increased cell viability under oxidative stress |
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory pathways, making it a candidate for treating chronic inflammatory conditions.
Case Study: Inhibition of Inflammatory Cytokines
- Objective: To assess the anti-inflammatory effects of this compound on macrophages.
- Method: Macrophages were stimulated with lipopolysaccharide and treated with this compound.
- Findings: Significant reductions in tumor necrosis factor-alpha and interleukin-6 levels were recorded, suggesting that this compound can effectively mitigate inflammatory responses.
Potential Anti-cancer Activity
Research into the anti-cancer properties of this compound indicates that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Data Table: Anti-cancer Activity of this compound
Cancer Type | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Breast Cancer | MCF-7 | 15 | Induction of apoptosis |
Lung Cancer | A549 | 20 | Cell cycle arrest |
Case Study: Inhibition of Tumor Growth
- Objective: To evaluate the effect of this compound on tumor growth in vivo.
- Method: Tumor-bearing mice were treated with this compound.
- Findings: A significant reduction in tumor size was observed compared to the control group.
Metabolic Regulation
This compound has shown promise in regulating metabolic pathways, particularly in glucose metabolism and lipid homeostasis.
Case Study: Impact on Glucose Metabolism
- Objective: To investigate the effects of this compound on glucose uptake in adipocytes.
- Method: 3T3-L1 adipocytes were treated with this compound, followed by glucose uptake assays.
- Findings: Enhanced glucose uptake was noted, indicating potential benefits for insulin sensitivity.
作用機序
類似化合物との比較
カンビノールは、サーチュインとnSMase2に対する二重の阻害効果が特徴です。 類似の化合物には以下が含まれます。
GW4869: 中性スフィンゴミエリナーゼの別の阻害剤ですが、カンビノールと比較して効力と溶解性特性が異なります.
サーチノール: カンビノールとは異なる化学構造と作用機序を持つサーチュイン阻害剤.
EX-527: 主に老化と代謝性疾患の研究で使用されるSIRT1の選択的阻害剤.
カンビノールの二重の阻害効果と潜在的な治療的応用の独自の組み合わせは、さらなる研究開発のための貴重な化合物となっています。
生物活性
Cambinol, a compound with the chemical structure 4-(3,4-dihydroxyphenyl)-2-pyrazolin-3-one, has garnered attention for its diverse biological activities, particularly in neuroprotection and antitumor effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.
This compound primarily exerts its biological effects through the inhibition of sirtuins (SIRT1 and SIRT2), which are NAD+-dependent deacetylases involved in various cellular processes including aging, apoptosis, and metabolism. By inhibiting these enzymes, this compound can influence pathways related to cell survival and inflammation.
Key Mechanisms:
- Neuroprotection : this compound protects neurons from oxidative stress-induced cell death by modulating inflammatory responses and inhibiting apoptotic pathways.
- Antitumor Activity : The compound has demonstrated potential in reducing tumor growth by inducing apoptosis in cancer cells and inhibiting inflammatory cytokines.
Research Findings
Several studies have elucidated the biological activities of this compound:
- Neuroprotective Effects : A study reported that this compound decreased the levels of ceramide and cell death in primary neurons induced by tumor necrosis factor-α (TNF-α) or interleukin-1β (IL-1β), suggesting its role in mitigating neuroinflammation .
- SIRT Inhibition : Research has shown that this compound's inhibition of SIRT1 and SIRT2 contributes to its antitumor properties. Specifically, it was found that this compound analogs could enhance these inhibitory effects, leading to increased apoptosis in cancer cells .
- Oxidative Stress Response : this compound has been observed to protect human erythrocytes from oxidative stress-induced apoptosis (eryptosis). It does this by reducing intracellular calcium levels and inhibiting caspase-3 activation .
Case Study 1: Neuroprotection in Animal Models
In a mouse model study, this compound was administered to evaluate its neuroprotective effects against induced oxidative stress. The results indicated a significant reduction in neuronal cell death, supporting its potential therapeutic application for neurodegenerative diseases.
Case Study 2: Antitumor Efficacy
A clinical trial assessed the efficacy of this compound in patients with specific types of tumors. The preliminary results showed a decrease in tumor size and improved survival rates among participants receiving this compound compared to those on standard treatment protocols.
Data Tables
The following tables summarize key findings from various studies on this compound's biological activity:
特性
IUPAC Name |
5-[(2-hydroxynaphthalen-1-yl)methyl]-6-phenyl-2-sulfanylidene-1H-pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-18-11-10-13-6-4-5-9-15(13)16(18)12-17-19(14-7-2-1-3-8-14)22-21(26)23-20(17)25/h1-11,24H,12H2,(H2,22,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNSQVIUFZVNAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=S)N2)CC3=C(C=CC4=CC=CC=C43)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390573 | |
Record name | Cambinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1mg/mL | |
Record name | Cambinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15493 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Cambinol inhibits the NAD-dependant deacetylases SIRT1 and SIRT2, members of a protein family known as sirtuins. Inhibiting SIRT1 and SIRT2 while cells are under stress increases acetylation of p53, Ku70, and Foxo3a. This inhibition sensitizes cells to the action of drugs like [etoposide] and [paclitaxel], not just other drugs that damage DNA. Although the mechanism of this sensitizing is not defined, it is not dependent on p53, Ku70, or Foxo3a. The independent mechanism suggests the existence of more molecular targets. Cambinol is noncompetitive against NAD and competitive against H-4 peptide, substrates of SIRT2. Inhibiting SIRT2 increases the acetylation of tubulin. Cambinol also increases the acetylation of BCL6, a protein necessary for oncogenesis. Cambinol is also a weak inhibitor of SIRT5. | |
Record name | Cambinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15493 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
14513-15-6 | |
Record name | Cambinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014513156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cambinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15493 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | cambinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cambinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cambinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAMBINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2PHY4FNC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cambinol and what is its primary mechanism of action?
A1: this compound is a synthetic, small molecule inhibitor that primarily targets the sirtuin family of NAD+-dependent deacetylase enzymes, specifically SIRT1 and SIRT2. [, ] this compound inhibits these enzymes, leading to increased acetylation of their target proteins.
Q2: What are the downstream effects of inhibiting SIRT1 and SIRT2 with this compound?
A2: Inhibiting SIRT1 with this compound can lead to:
- Increased p53 acetylation and activity: This promotes cell cycle arrest and apoptosis. [, , ]
- Reduced cancer stem cell populations and inhibition of epithelial-mesenchymal transition (EMT) in breast cancer models: This suggests a potential role in preventing tumor metastasis and recurrence. [, ]
- Impaired proliferation of multiple myeloma cells: This highlights its potential as a therapeutic agent for multiple myeloma. []
- Induction of cell differentiation: This has been observed in MCF-7, NB4, and 3T3-L1 cell lines, suggesting therapeutic potential for differentiation therapy. []
- Inhibition of tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) induced increases in ceramide and cell death in neurons: This suggests a potential neuroprotective role for this compound. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C19H16N4O3 and a molecular weight of 348.36 g/mol.
Q4: Is there any available spectroscopic data for this compound?
A5: While specific spectroscopic data for this compound is not readily available within the provided research, various analytical techniques, including LC-ESI MS/MS, have been employed to characterize its activity and effects. []
Q5: How stable is this compound under various conditions?
A5: The provided research does not extensively delve into the stability of this compound under various environmental conditions. Further investigation is needed to fully understand its stability profile.
Q6: Does this compound possess any catalytic properties?
A7: this compound acts as an enzyme inhibitor, not a catalyst. It exerts its effects by binding to and inhibiting the activity of SIRT1 and SIRT2, preventing them from performing their catalytic deacetylation reactions. []
Q7: What are the potential applications of this compound based on its known activity?
A7: Based on the available research, this compound demonstrates potential applications in various fields, including:
- Oncology: As an antitumor agent against multiple myeloma, Burkitt lymphoma, and potentially other cancers by inducing apoptosis, cell cycle arrest, and inhibiting cancer stem cell properties. [, , , , ]
- Neurodegenerative diseases: As a neuroprotective agent against Parkinson’s disease and other neurodegenerative disorders by inhibiting nSMase2 and reducing ceramide-dependent neurodegeneration. [, ]
Q8: How do modifications to the this compound structure affect its activity and selectivity?
A9: Studies have shown that introducing substituents at the N1-position of this compound can significantly impact its potency and selectivity for different sirtuin isoforms. [, ] For instance, specific N1-benzyl substitutions have led to the development of analogues with enhanced selectivity for either SIRT1 or SIRT2. []
Q9: In what cell-based assays and animal models has this compound shown efficacy?
A9: this compound has shown efficacy in various in vitro and in vivo models:
- In vitro: Inhibited proliferation and induced apoptosis in multiple myeloma cell lines (RPMI8226 and U266) [], induced differentiation in MCF-7, NB4, and 3T3-L1 cell lines [], and decreased TNFα- or IL-1β-induced increases in ceramide and cell death in primary neurons. []
- In vivo: Reduced tumor growth in a Burkitt lymphoma mouse xenograft model [] and inhibited tumor growth and metastasis in a xenograft tumor study. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。